BenchChemオンラインストアへようこそ!

N1-(2,6-difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide

Physicochemical profiling Drug-likeness Lead optimization

N1-(2,6-Difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide (CAS 941998-56-7) is a differentiated oxalamide building block for medicinal chemistry. The 2,6-difluorobenzyl group enables halogen-bond interactions in fluorine-rich binding pockets absent in mono-fluoro or non-fluorinated analogs. Its unsubstituted isoxazole C5 position permits downstream electrophilic aromatic substitution or cross-coupling for rapid analog library generation, unlike the 5-methyl analog (CAS 941998-42-1). With XLogP3 of 1.3, MW 281 Da, and dual H-bond donor capacity, the compound is suitable for fragment-based screening against kinases and metalloenzymes. Select this specific CAS to ensure reproducible electronic, steric, and hydrogen-bonding profiles in lead-optimization campaigns.

Molecular Formula C12H9F2N3O3
Molecular Weight 281.219
CAS No. 941998-56-7
Cat. No. B2358498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,6-difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide
CAS941998-56-7
Molecular FormulaC12H9F2N3O3
Molecular Weight281.219
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CNC(=O)C(=O)NC2=NOC=C2)F
InChIInChI=1S/C12H9F2N3O3/c13-8-2-1-3-9(14)7(8)6-15-11(18)12(19)16-10-4-5-20-17-10/h1-5H,6H2,(H,15,18)(H,16,17,19)
InChIKeyNSFFMOLFLRQHHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,6-Difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide (CAS 941998-56-7): Chemical Identity and Procurement Baseline


N1-(2,6-Difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide (CAS 941998-56-7) is a synthetic small molecule belonging to the oxalamide family, characterized by a central oxalamide bridge linking a 2,6-difluorobenzyl group and an isoxazol-3-yl moiety. Its molecular formula is C₁₂H₉F₂N₃O₃ with a molecular weight of 281.21 g·mol⁻¹ [1]. The compound is commercially available from multiple chemical suppliers and is primarily utilized as a research tool or synthetic building block in medicinal chemistry and chemical biology programs . Computed physicochemical properties, including XLogP3 of 1.3, hydrogen bond donor count of 2, and hydrogen bond acceptor count of 6, place it within drug-like chemical space, making it a candidate for fragment-based screening or lead-optimization campaigns [1].

Why Generic Substitution of N1-(2,6-Difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide (CAS 941998-56-7) Is Not Advisable for Rigorous Research


Oxalamide derivatives bearing isoxazole substituents are not interchangeable without risk of altering biological or chemical performance. Although direct comparative biological data for CAS 941998-56-7 are sparse, structural analysis reveals critical points of divergence: the 2,6-difluorobenzyl group imparts distinct electronic and steric properties compared to mono-fluoro or non-fluorinated analogs, while the unsubstituted isoxazol-3-yl terminus offers different hydrogen-bonding capacity relative to methylated homologs [1]. These structural variations can translate into meaningful differences in target binding, metabolic stability, and physicochemical behavior—warranting compound-specific procurement decisions rather than generic substitution [2].

Quantitative Differentiation Evidence for N1-(2,6-Difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide (CAS 941998-56-7)


Computed Lipophilicity (XLogP3) Comparison: 2,6-Difluorobenzyl Congener vs. 4-Fluorobenzyl and Cycloheptyl Analogs

The target compound exhibits an XLogP3 of 1.3, reflecting the balanced lipophilicity conferred by the 2,6-difluorobenzyl substitution. By comparison, the 4-fluorobenzyl analog N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide is predicted to have a lower XLogP (~1.1) due to fewer fluorine atoms and altered substitution pattern, while the cycloheptyl analog N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide is expected to show higher lipophilicity (estimated XLogP ~1.8) owing to the aliphatic cycloheptyl ring [1][2]. These quantitative differences in computed logP can influence membrane permeability and non-specific binding in biological assays.

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen-Bond Donor Count as a Determinant of Target Engagement Specificity

The target compound possesses two hydrogen-bond donor (HBD) atoms (both oxalamide NH groups), which is identical to N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 941998-42-1). However, the absence of the 5-methyl group on the isoxazole ring in the target compound eliminates a potential steric clash with hydrophobic pockets, while preserving the same HBD count. In contrast, N1-allyl-N2-(2,6-difluorobenzyl)oxalamide (CAS 941998-40-9) also has 2 HBDs but replaces the isoxazole with a simpler allyl group, which alters π-stacking and dipole interactions [1].

Medicinal chemistry Structure-activity relationships Fragment-based drug design

Rotatable Bond Count and Conformational Flexibility vs. Rigid Analogs

The target compound contains three rotatable bonds, determined computationally. This is fewer than N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide (≥4 rotatable bonds due to the cycloheptyl ring) and identical to N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide. Lower rotatable bond count correlates with reduced entropic penalty upon binding, a factor important for achieving potent inhibition with small-molecule fragments [1].

Conformational analysis Molecular recognition Entropic penalty

Recommended Application Scenarios for N1-(2,6-Difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide (CAS 941998-56-7) Based on Current Evidence


Fragment-Based Screening Libraries Targeting Kinases or Metalloenzymes

The compound's balanced lipophilicity (XLogP3 = 1.3), moderate molecular weight (281 Da), and dual hydrogen-bond donor capacity align with fragment-like properties suitable for high-concentration screening against kinases or metalloenzymes where oxalamide cores have demonstrated inhibitory potential [1]. Its 2,6-difluorobenzyl group may engage halogen-bond interactions in fluorine-rich binding pockets, a feature absent in non-fluorinated analogs [2].

Synthetic Chemistry: Building Block for Elaborated Oxalamide Libraries

The unsubstituted isoxazole C5 position allows further functionalization via electrophilic aromatic substitution or cross-coupling, enabling rapid generation of analog libraries. This differentiates it from the 5-methyl analog (CAS 941998-42-1), which already occupies this position [2].

Physicochemical Standard for LogP/D Method Calibration

With an experimentally unmeasured but computationally defined XLogP3 of 1.3, this compound can serve as a calibration standard for chromatographic logD determination methods, filling a gap between more polar (XLogP <1) and more lipophilic (XLogP >2) isoxazole-containing oxalamides [1].

Quote Request

Request a Quote for N1-(2,6-difluorobenzyl)-N2-(isoxazol-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.